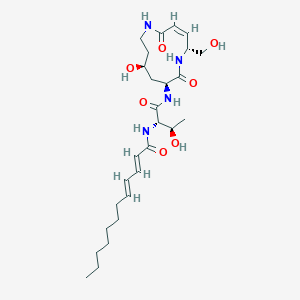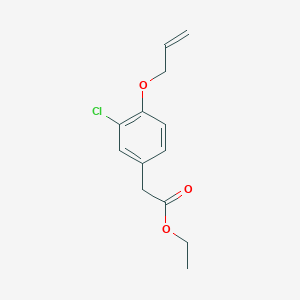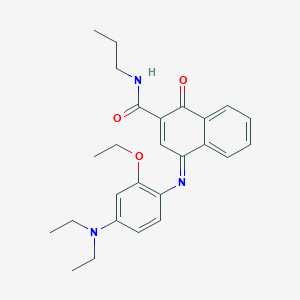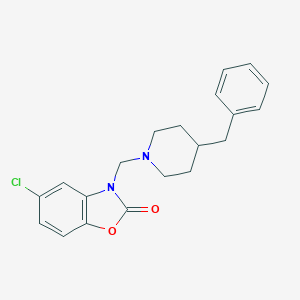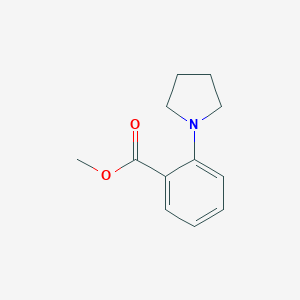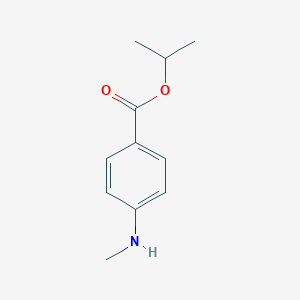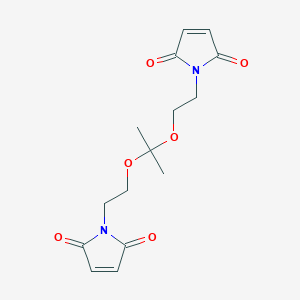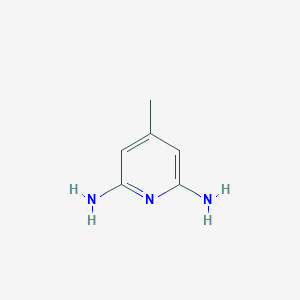
4-メチルピリジン-2,6-ジアミン
概要
説明
科学的研究の応用
4-Methylpyridine-2,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
Target of Action
It’s known that pyridine derivatives are widely used in various industries, including pharmaceuticals, and can interact with a range of biological targets .
Mode of Action
It’s known that pyridine derivatives can participate in various chemical reactions due to the presence of the pyridine ring and the amino groups . The presence of the methyl group at the 4th position might influence its reactivity and interaction with its targets.
Biochemical Pathways
While specific biochemical pathways involving 4-Methylpyridine-2,6-diamine are not well-studied, it’s known that certain bacteria can degrade pyridine derivatives. For instance, a strain of Arthrobacter sp. has been found to degrade 2,6-dimethylpyridine . The degradation process involves various biochemical pathways and results in the formation of intermediate products .
Pharmacokinetics
The compound’s physicochemical properties such as its molecular weight (12316 g/mol) and its solubility might influence its bioavailability .
Result of Action
For instance, certain pyridine derivatives are known to exhibit antimicrobial, antifungal, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Methylpyridine-2,6-diamine. For instance, its stability might be affected by factors such as temperature, pH, and the presence of other chemicals . Moreover, its action and efficacy might be influenced by the presence of specific enzymes or proteins in the biological environment .
生化学分析
Biochemical Properties
The nature of these interactions would depend on the specific biochemical context .
Cellular Effects
It’s plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Given its structure, it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Currently, there is no available data on the effects of different dosages of 4-Methylpyridine-2,6-diamine in animal models .
Metabolic Pathways
It’s plausible that it could interact with various enzymes or cofactors and potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It’s plausible that it could interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It’s plausible that it could be directed to specific compartments or organelles based on potential targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyridine-2,6-diamine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the nitration of 4-methylpyridine to form 4-methyl-2,6-dinitropyridine, followed by reduction to yield 4-methylpyridine-2,6-diamine. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron powder in acidic conditions .
Industrial Production Methods: Industrial production of 4-Methylpyridine-2,6-diamine often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
化学反応の分析
Types of Reactions: 4-Methylpyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form tetrahydropyridine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typically employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
類似化合物との比較
2,6-Diaminopyridine: Lacks the methyl group at the 4 position, leading to different chemical properties and reactivity.
4-Methylpyridine: Lacks the amino groups, resulting in different applications and biological activity.
2,4,6-Triaminopyridine:
Uniqueness: 4-Methylpyridine-2,6-diamine is unique due to the presence of both amino groups and a methyl group, which confer specific reactivity and potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry .
特性
IUPAC Name |
4-methylpyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H4,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQGLWLBOCSVMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191761 | |
| Record name | 4-Methylpyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38439-33-7 | |
| Record name | 4-Methyl-2,6-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38439-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylpyridine-2,6-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038439337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylpyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpyridine-2,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the atoms in N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine, and are there any notable features in its crystal structure?
A1: The research paper describes the crystal structure of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine, a derivative of 4-Methylpyridine-2,6-diamine. The study reveals that the methylpyridine-2,6-diamine moiety of the molecule is nearly planar []. Interestingly, one of the phosphorus atoms lies within this plane, while the other is significantly displaced []. This asymmetry in the molecule's structure is a key finding. The crystal packing analysis indicates that the molecules within the crystal primarily interact through weak van der Waals forces, without any strong directional interactions [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


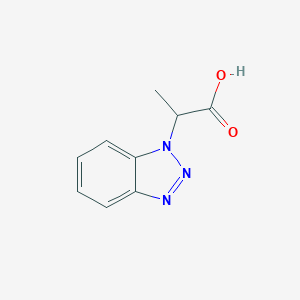
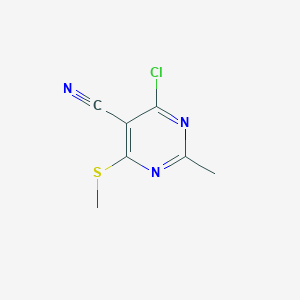
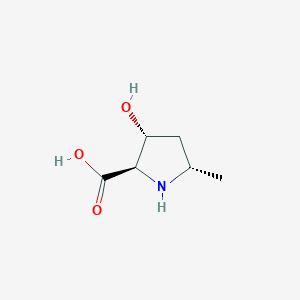
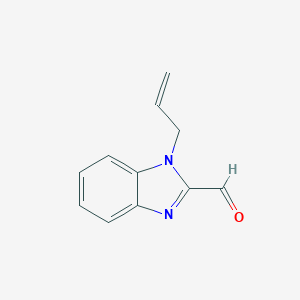
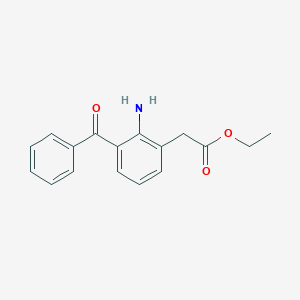
![Methyl [4-(allyloxy)-3-chlorophenyl]acetate](/img/structure/B56724.png)
